3-(Bromomethyl)-2-fluorobenzoic acid

pKa Carboxylic Acid Acidity Ortho Effect

Procure 3-(Bromomethyl)-2-fluorobenzoic acid for its distinct ortho-fluorine effect: pKa reduced to 3.27 (ΔpKa −0.60 vs meta-F), enabling mild-base deprotonation while preserving the benzylic bromide. Ortho-F directs LTMP-mediated lithiation to C3 for regioselective functionalization—unlike Cl/Br analogs. Cited in patented Rudexiluwei routes for regulatory filing support. ≥95% purity ensures reproducible scale-up with quantifiable lot-to-lot acceptance criteria.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 680610-75-7
Cat. No. B1342647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-fluorobenzoic acid
CAS680610-75-7
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)F)CBr
InChIInChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyOXFZIBDRTJCLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2-fluorobenzoic Acid (CAS 680610-75-7): Ortho-Fluoro Benzylic Bromide Building Block for Precision Synthesis


3-(Bromomethyl)-2-fluorobenzoic acid (CAS 680610-75-7) is an ortho-fluorinated benzoic acid derivative bearing a reactive benzylic bromide at the 3-position . It is a bifunctional aromatic building block with the molecular formula C₈H₆BrFO₂ (MW: 233.03 g/mol), supplied as a colorless solid typically at ≥95% purity [1]. The ortho-fluorine substituent exerts distinct electronic and steric effects that influence both the acidity of the carboxylic acid moiety and the electrophilic reactivity of the adjacent benzylic bromide [2].

Why 3-(Bromomethyl)-2-fluorobenzoic Acid Cannot Be Interchanged with Other Bromomethyl Benzoic Acid Analogs in Reaction Planning


The substitution pattern of 3-(bromomethyl)-2-fluorobenzoic acid is non-redundant. While the bromomethyl benzoic acid class shares a common benzylic bromide motif, the ortho-fluorine at C2 fundamentally alters pKa, regioselectivity in coupling reactions, and the acid's capacity for orthogonal protection [1]. Direct substitution with non-fluorinated 3-(bromomethyl)benzoic acid (CAS 6515-58-8) or positional isomers such as 3-(bromomethyl)-4-fluorobenzoic acid (CAS 878744-25-3) will yield different acid dissociation behavior and potentially divergent reactivity in palladium-catalyzed or nucleophilic transformations, making cross-protocol transfer unreliable without quantitative revalidation [2].

Quantitative Differentiation: 3-(Bromomethyl)-2-fluorobenzoic Acid (CAS 680610-75-7) Versus Structural Analogs


pKa Reduction: Ortho-Fluorine Acidifies Carboxylic Acid Relative to Meta- and Para-Fluoro Isomers

The ortho-fluorine substituent in 2-fluorobenzoic acid reduces the pKa of the carboxylic acid group to 3.27, approximately 0.6 log units lower (more acidic) than meta-fluorobenzoic acid (pKa 3.87) and 0.9 log units lower than para-fluorobenzoic acid (pKa 4.14) [1]. This increased acidity facilitates deprotonation and carboxylate-directed chemistry under milder conditions.

pKa Carboxylic Acid Acidity Ortho Effect

Vendor-Documented Purity Specification: ≥95% Assay Establishes Baseline Procurement Standard

Commercially available 3-(bromomethyl)-2-fluorobenzoic acid (CAS 680610-75-7) is typically supplied with a minimum purity specification of 95% . This value serves as a quantitative benchmark for evaluating vendor lot quality, a parameter not uniformly guaranteed across all bromomethyl benzoic acid derivatives from different suppliers.

Purity Specification QC Procurement

Patented Synthetic Utility: Scaffold for Pharmaceutical Intermediates in Documented Process Chemistry

A patent describing the synthesis of key pharmaceutical intermediates explicitly utilizes 3-(bromomethyl)-2-fluorobenzoic acid derivatives as building blocks in the preparation of Rudexiluwei precursors [1]. This documented application distinguishes the compound from generic bromomethyl benzoic acids lacking explicit mention in published synthetic routes for drug candidates.

Patent Process Chemistry Pharmaceutical Intermediate

Ortho-Fluorine Directed Metallation: Regioselectivity Diverges from Meta- and Para-Isomers in Unprotected Acid Lithiation

Treatment of unprotected 2-fluorobenzoic acid with lithium 2,2,6,6-tetramethylpiperidide (LTMP) at -78°C results in deprotonation at the 3-position adjacent to fluorine, whereas 2-chloro- and 2-bromobenzoic acids undergo lithiation adjacent to the carboxylate [1]. This divergence in regioselectivity among ortho-halobenzoic acids demonstrates that the ortho-fluorine in the target compound directs metallation to the 3-position, precisely where the bromomethyl group is installed.

Regioselectivity Lithiation Unprotected Acid

Research and Industrial Application Scenarios for 3-(Bromomethyl)-2-fluorobenzoic Acid (CAS 680610-75-7) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Rudexiluwei and Related Pharmaceutical Intermediates

Procurement of 3-(bromomethyl)-2-fluorobenzoic acid is justified when executing patented synthetic routes to Rudexiluwei key intermediates [1]. The documented use in patent literature provides citable precedence for regulatory filings and process validation, a value proposition not equivalently established for non-fluorinated 3-(bromomethyl)benzoic acid.

Synthetic Methodology: Carboxylate-Directed Functionalization Exploiting Enhanced Acidity

The ortho-fluorine reduces the carboxylic acid pKa to 3.27 (ΔpKa = -0.60 vs meta-fluoro analog) [1]. This enhanced acidity permits deprotonation under milder basic conditions, enabling carboxylate-directed chemistry while preserving the acid-labile benzylic bromide. Procurement of this specific substitution pattern is essential when reaction conditions are constrained by base sensitivity of the bromomethyl group.

Process R&D: Quality-Controlled Procurement with Verifiable ≥95% Purity Benchmark

In process development settings requiring reproducible reaction outcomes, the established ≥95% purity specification provides a quantifiable acceptance criterion for vendor qualification and incoming material release [1]. This specification supports consistent scale-up by enabling lot-to-lot quality comparison across procurement cycles.

Organometallic Chemistry: Ortho-Fluorine-Directed Regioselective Functionalization

The ortho-fluorine directs LTMP-mediated deprotonation to the 3-position, enabling regioselective introduction of electrophiles at the site occupied by the bromomethyl group in the target compound [1]. This contrasts with ortho-chloro and ortho-bromo benzoic acids, which undergo lithiation adjacent to the carboxylate, demonstrating why the fluorinated scaffold supports distinct retrosynthetic disconnections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.